molecular formula C19H22N4OS2 B2488882 4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one CAS No. 877819-00-6

4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one

Cat. No. B2488882
CAS RN: 877819-00-6
M. Wt: 386.53
InChI Key: CCPRYCJLAHIYDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multicomponent reactions, such as those reported by Patel et al. (2022), where a multicomponent synthesis method was employed to produce novel tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. These methods often involve the use of acetic acid and microwave irradiation to facilitate the reactions, leading to higher yields and greener synthesis protocols (Patel et al., 2022).

Molecular Structure Analysis

The molecular structure of similar compounds is analyzed using techniques like single-crystal XRD and DFT studies. For instance, Patel et al. (2022) reported on the crystal structure and in silico studies, where DFT B3LYP/6-31G(d) level optimizations were compared with XRD data, showing good agreement between theoretical and experimental geometrical parameters. This analysis helps in understanding the bond lengths, angles, and overall geometry of the compound (Patel et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving pyrimido[4,5-b]quinolin-6(7H)-ones often include interactions that lead to various biological activities. For example, derivatives synthesized through similar methods have been tested for their antibacterial and antifungal activities, demonstrating good efficacy compared to standard antibiotics. This suggests that modifications in the chemical structure can influence the biological activity of these compounds (Rajanarendar et al., 2010).

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Compounds similar to the one have shown significant antimicrobial and antifungal activities. For example, a series of related compounds exhibited good antibacterial and antifungal activity against various strains, suggesting potential for developing new antimicrobial agents (Rajanarendar et al., 2010).

Antitumor and Antibacterial Agents

  • Novel compounds with a similar structure have been synthesized as potential inhibitors of thymidylate synthase (TS), showing promise as antitumor and/or antibacterial agents. The study highlighted certain compounds' potency against human TS, indicating their potential in cancer therapy (Gangjee et al., 1996).

In Silico Studies and Molecular Docking

  • In silico studies and molecular docking have been utilized to explore the binding efficiency of similar compounds against targets like the main protease (Mpro) of SARS-CoV-2. This approach has identified compounds with high binding affinity, suggesting their potential as antiviral agents (Patel et al., 2022).

Synthesis and Chemical Properties

  • The synthesis and chemical properties of related compounds have been extensively studied, providing insights into their potential applications in medicinal chemistry and drug design. For instance, novel methods for synthesizing such compounds have been developed, revealing their diverse biological activities and potential for pharmaceutical development (Holla et al., 2006).

Antioxidant Activity

  • Some compounds in this category have been evaluated for their antioxidant properties, showing that those containing thiourea moiety exhibit better activity. This suggests their utility in designing antioxidant agents (Ismaili et al., 2008).

properties

IUPAC Name

4-amino-2-ethylsulfanyl-8,8-dimethyl-5-thiophen-2-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS2/c1-4-25-18-22-16(20)15-14(12-6-5-7-26-12)13-10(21-17(15)23-18)8-19(2,3)9-11(13)24/h5-7,14H,4,8-9H2,1-3H3,(H3,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPRYCJLAHIYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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